REACTION_SMILES
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[CH3:1][C:2]1([CH2:6][OH:7])[CH2:3][O:4][CH2:5]1.[S:8](=[O:9])(=[O:10])([Cl:11])[Cl:12].[c:13]1([CH3:19])[cH:14][cH:15][cH:16][cH:17][cH:18]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[CH3:1][C:2]1([CH2:6][O:7][S:8](=[O:9])(=[O:10])[c:16]2[cH:15][cH:14][c:13]([CH3:19])[cH:18][cH:17]2)[CH2:3][O:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(CO)COC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OCC2(C)COC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |